Famotidine-13C,d4 Acid Impurity is a labeled analog of famotidine, a potent histamine H2-receptor antagonist widely used in the treatment of gastric and duodenal ulcers. This impurity is characterized by the incorporation of isotopes, specifically carbon-13 and deuterium, which enhance its utility in scientific research, particularly in pharmacokinetics and metabolic studies. The compound is recognized for its role in understanding the behavior of famotidine within biological systems and serves as a reference standard in analytical chemistry.
Famotidine-13C,d4 Acid Impurity is synthesized from famotidine through various chemical processes that introduce isotopic labeling. The compound can be produced in laboratory settings using specific precursors and reagents that facilitate the incorporation of carbon-13 and deuterium into the molecular structure.
This compound falls under the category of pharmaceutical impurities and isotopically labeled compounds. It is primarily classified as a histamine H2-receptor antagonist due to its structural similarities with famotidine, which allows it to interact with the same biological targets.
The synthesis of Famotidine-13C,d4 Acid Impurity involves several key steps:
The synthetic route typically employs controlled conditions to optimize yield and minimize side reactions. Common reagents include thiazole derivatives for ring formation and sulfonyl chlorides for sulfonamide attachment.
Famotidine-13C,d4 Acid Impurity has a complex molecular structure characterized by the following features:
The presence of isotopes alters certain physical properties compared to non-labeled famotidine, which aids in tracking its behavior in biological studies.
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the incorporation of isotopes and provide insights into the compound's stability and reactivity.
Famotidine-13C,d4 Acid Impurity participates in various chemical reactions, including:
Reagents commonly used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on reaction conditions and specific reagents used.
The mechanism of action for Famotidine-13C,d4 Acid Impurity mirrors that of famotidine itself:
The pharmacokinetics of famotidine indicate a bioavailability of 40-45% when administered orally, contributing to its effectiveness in treating conditions like gastric ulcers and gastroesophageal reflux disease (GERD).
Relevant analyses often include assessments of stability under varying temperature conditions, solubility profiles, and reactivity with common pharmaceutical excipients.
Famotidine-13C,d4 Acid Impurity has several scientific applications:
The molecular architecture of Famotidine-¹³C,d₄ Acid Impurity features isotopic enrichment at two critical sites: 1) A ¹³C atom replaces the natural carbon at the carboxylic acid group (¹³C=O), and 2) Four deuterium atoms (²H or D) fully saturate the β-carbon methylene group adjacent to the sulfur atom (S-CD₂-CD₂-¹³COOH) [1] [8]. This deliberate isotopic patterning creates a distinctive 5-Da mass shift relative to the unlabeled analogue while maintaining near-identical chemical behavior. Such structural mimicry enables the labeled impurity to serve as an ideal internal standard during quantitative mass spectrometry, where its co-elution with native impurities permits precise correction for analytical variability.
Table 1: Isotopic Characteristics and Detection Advantages of Famotidine-¹³C,d₄ Acid Impurity
Isotopic Feature | Structural Location | Analytical Benefit | Detection Technique |
---|---|---|---|
¹³C atom | Carboxyl carbon (C=O) | +1 Da mass shift | High-resolution MS |
Tetradeuteration (d₄) | -CH₂-CH₂- → -CD₂-CD₂- | +4 Da mass shift | MS/MS fragmentation |
Combined ¹³C/d₄ | β-alanyl chain | +5 Da total mass shift | LC-MS quantification |
SIL Type | Carbon-13, Deuterium | Minimal retention time shift | UHPLC-MS |
The stability of these isotopic labels under analytical conditions ensures predictable fragmentation patterns and eliminates interference from protonated solvent adducts or overlapping isobars. The synthetic pathway to this compound involves sophisticated organosulfur chemistry, incorporating ¹³C-labeled sodium cyanide and deuterium oxide (D₂O) at critical synthetic steps to achieve the specified isotopic enrichment [1] [8]. This precise labeling strategy overcomes the limitations of earlier approaches where partial deuterium exchange could occur at labile sites, thereby compromising quantitative accuracy during chromatographic analysis. The chemical stability of the tetradeuterated ethylenic bridge ensures reliable performance throughout pharmaceutical testing workflows, from forced degradation studies to batch release testing [6].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: